molecular formula C15H24N4O2 B2841683 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide CAS No. 1797805-80-1

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide

Katalognummer: B2841683
CAS-Nummer: 1797805-80-1
Molekulargewicht: 292.383
InChI-Schlüssel: IVEJKVJHAURMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound belonging to the class of morpholinopyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with pentanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide. For instance, derivatives containing morpholinopyrimidine structures have shown significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses. Molecular docking studies indicate strong affinities between these compounds and the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .

Table 1: Summary of Anti-Inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
V4< 1Inhibition of iNOS and COX-2
V8< 1Inhibition of iNOS and COX-2

Cancer Treatment

The compound's structural features make it a candidate for targeting specific pathways in cancer therapy. Morpholine-substituted pyrimidines have been studied for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A notable example is the morpholinopyrimidine-based drug STA5326, currently undergoing phase 2 clinical trials for conditions like rheumatoid arthritis and Crohn's disease, which may also extend to cancer treatment due to its antiproliferative effects .

Case Study: STA5326

  • Target : PI3K/Akt/mTOR pathway
  • Current Status : Phase 2 clinical trials
  • Potential Applications : Rheumatoid arthritis, Crohn's disease, cancer therapy

Molecular Hybridization

This compound serves as an important scaffold for molecular hybridization strategies aimed at developing novel bioactive compounds. The combination of morpholine and pyrimidine motifs has been shown to enhance the pharmacological profiles of synthesized derivatives. Researchers are focusing on creating libraries of compounds that leverage these structural features for improved efficacy against various diseases .

Table 2: Structural Features in Molecular Hybridization

FeatureDescription
MorpholineEnhances solubility and bioavailability
PyrimidineProvides diverse biological activity
Benzhydryl PiperazineIncreases interaction with biological targets

Wirkmechanismus

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide involves binding to specific molecular targets. For instance, it has been shown to bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . This binding disrupts the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide can be compared with other morpholinopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific binding affinity to mTOR and its potent anticancer activity .

Biologische Aktivität

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Compound Overview

This compound belongs to the class of morpholinopyrimidine derivatives. These compounds have been studied for their various biological activities, making them significant in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

\text{Chemical Formula C 13}H_{18}N_{4}O}

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

Cell Line Type IC50 (μM)
HeLaCervical Cancer10.5
NCI-H460Lung Cancer12.3
MCF-7Breast Cancer8.9
HepG2Liver Cancer15.0
IMR-32Neuroblastoma11.7

The compound's anticancer effects are attributed to its ability to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent cellular apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of nitric oxide (NO) and reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophage cells stimulated by lipopolysaccharides (LPS). The following table summarizes key findings from studies evaluating its anti-inflammatory effects:

Parameter Control Compound Treatment
NO Production (μM)255
iNOS Expression (Relative Units)1.00.3
COX-2 Expression (Relative Units)1.00.4

These results indicate that the compound significantly reduces inflammation-related responses in vitro .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Notably, it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to apoptosis in cancer cells . Additionally, molecular docking studies suggest strong affinities for iNOS and COX-2 active sites, facilitating its anti-inflammatory effects .

Case Studies and Research Findings

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Evaluation : Another research article reported that this compound effectively reduced inflammatory cytokine production in LPS-stimulated macrophages, suggesting its utility in treating inflammation-associated disorders .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated that this compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for further development .

Eigenschaften

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEJKVJHAURMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.